1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride is a fluorinated organic compound with the molecular formula C4H2F8O3S. This compound is known for its high thermal and chemical stability, making it a valuable substance in various industrial applications. It is a derivative of octafluorobutane, where the hydrogen atoms are replaced by fluorine atoms, and it contains a sulfonic anhydride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride can be synthesized by reacting octafluorobutane with a sulfonic acid under controlled conditions. The typical preparation involves mixing octafluorobutane and sulfonic acid in a specific ratio, followed by heating the mixture to facilitate the reaction. After the reaction is complete, the mixture is cooled, and the product is crystallized, filtered, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the desired reaction conditions and efficient separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonic anhydride group is replaced by other nucleophiles.
Hydrolysis: The sulfonic anhydride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: While the fluorinated backbone is highly stable, the sulfonic anhydride group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically requires the presence of water or aqueous solutions under acidic or basic conditions.
Oxidizing and Reducing Agents: Specific oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used depending on the desired reaction.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
Oxidation and Reduction Products: These reactions yield different oxidation states of the sulfonic group.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a labeling agent in biological assays.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride involves its reactivity with various nucleophiles and its ability to undergo hydrolysis. The sulfonic anhydride group is highly reactive, allowing it to form stable bonds with nucleophiles, leading to the formation of substituted products. The fluorinated backbone provides thermal and chemical stability, making the compound resistant to degradation under harsh conditions.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,3,3,4-Octafluorobutane: This compound is similar in structure but lacks the sulfonic anhydride group.
1H,4H-Octafluorobutane: Another fluorinated butane derivative with different hydrogen and fluorine atom arrangements.
1H,4H-Perfluorobutane: A fully fluorinated butane compound without any additional functional groups.
Uniqueness: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride is unique due to the presence of the sulfonic anhydride group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Eigenschaften
CAS-Nummer |
93894-55-4 |
---|---|
Molekularformel |
C8H2F16O5S2 |
Molekulargewicht |
546.2 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4-octafluorobutylsulfonyl 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonate |
InChI |
InChI=1S/C8H2F16O5S2/c9-1(10)3(13,14)5(17,18)7(21,22)30(25,26)29-31(27,28)8(23,24)6(19,20)4(15,16)2(11)12/h1-2H |
InChI-Schlüssel |
PKXOFTHSSGMAGM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.